(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid
Description
Properties
CAS No. |
1420466-57-4 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-2-[3-(tert-butylcarbamoyloxymethyl)phenyl]-3-methylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H28N2O4/c1-13-7-6-10-21(18(23)24)16(13)15-9-5-8-14(11-15)12-25-17(22)20-19(2,3)4/h5,8-9,11,13,16H,6-7,10,12H2,1-4H3,(H,20,22)(H,23,24)/t13?,16-/m0/s1 |
InChI Key |
PCABWSDUFIVMCS-VYIIXAMBSA-N |
Isomeric SMILES |
CC1CCCN([C@@H]1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1CCCN(C1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine backbone is typically synthesized via cyclization reactions or chiral pool synthesis . For the (2S,3S)-configured piperidine, asymmetric hydrogenation of enamines or enzymatic resolution of racemic mixtures may be employed. For example, lithium hydroxide-mediated hydrolysis of ester intermediates (e.g., ethyl piperidine-1,2-dicarboxylates) yields carboxylic acid derivatives while preserving stereochemistry.
Example Protocol:
Introduction of the 3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl Group
The phenylcarbamoyl moiety is introduced via Mitsunobu coupling or Ullmann-type reactions . A Boc-protected hydroxylamine intermediate is coupled to a bromomethylphenyl derivative under palladium catalysis.
Key Reaction Conditions:
Protection/Deprotection Sequences
Boc Protection of the Amine
The piperidine nitrogen is protected as a Boc carbamate early in the synthesis to prevent undesired side reactions. Boc anhydride or Boc-OSu (succinimidyl carbonate) is used in dichloromethane (DCM) with a base like triethylamine.
Deprotection and Carboxylic Acid Formation
Final deprotection of the Boc group and hydrolysis of esters to carboxylic acids are achieved under acidic or basic conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Removal | HCl/dioxane (4 M, 2 h, 0°C) | 99% | |
| Ester Hydrolysis | LiOH·H₂O in ethanol/water (16 h, 25°C) | 98.5% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stereochemical Control
-
Chiral Auxiliaries : (S)-Oxazolidinone derivatives enable asymmetric induction during piperidine synthesis.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures with >99% ee.
Analytical Characterization
Critical characterization data include:
-
¹H/¹³C NMR : Peaks for Boc groups (δ 1.40–1.50 ppm), piperidine protons (δ 3.50–4.50 ppm), and carboxylic acid (δ 10–12 ppm).
-
Mass Spectrometry : Molecular ion peaks at m/z 230.3 [M+H]⁺ for intermediates.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Synthesis Yield |
|---|---|---|
| 1-(3-Methylpiperidin-1-yl)ethanone | Lacks phenylcarbamoyl group | 85% |
| 2-(4-Methylphenyl)-3-methylpiperidine | Simpler phenyl substituent | 78% |
Chemical Reactions Analysis
Hydrolysis of the tert-Butylcarbamoyl Group
The tert-butylcarbamoyl (Boc-carbamate) group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for deprotection in synthetic workflows:
Mechanistic Insight :
The Boc-carbamate cleavage follows nucleophilic acyl substitution. In acidic media, protonation of the carbonyl oxygen increases electrophilicity, enabling water attack. In basic conditions, hydroxide ions directly deprotonate and cleave the carbamate.
Carboxylic Acid Derivitization
The C-1 carboxylic acid participates in esterification, amidation, and reduction:
Esterification
| Reagents | Conditions | Products | References |
|---|---|---|---|
| R-OH (alcohol), DCC/DMAP | DCM, 0°C to 25°C, 12–24 h | Corresponding ester (e.g., methyl/ethyl esters) | |
| Diazomethane (CH₂N₂) | Et₂O, 0°C, 1–2 h | Methyl ester |
Amidation
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Amine (R-NH₂), EDC/HOBt | DMF, 0°C to 25°C, 18–24 h | Piperidine-1-carboxamide derivatives | |
| NH₃, HATU/DIPEA | THF, -15°C, 4–6 h | Primary amide |
Note : Steric hindrance from the 3-methylpiperidine and tert-butyl groups slows reaction kinetics compared to simpler carboxylic acids.
Piperidine Ring Functionalization
The piperidine nitrogen exhibits nucleophilic reactivity under deprotection or alkylation conditions:
N-Alkylation
| Reagents | Conditions | Products | References |
|---|---|---|---|
| R-X (alkyl halide), K₂CO₃ | DMF, 60°C, 12–24 h | N-alkylpiperidinium salts | |
| Aldehyde, NaBH(OAc)₃ | DCE, 25°C, 16 h | Secondary amine via reductive amination |
Deprotection of Carboxylic Acid
| Reagents | Conditions | Products | References |
|---|---|---|---|
| HCl (6 M) | Dioxane, 25°C, 2–3 h | Free piperidine amine (requires subsequent neutralization) |
Stereochemical Consideration :
The (2S,3R) configuration of the piperidine ring influences regioselectivity in alkylation reactions, favoring equatorial attack due to 3-methyl group steric effects .
Boronate Ester Formation (Hypothetical)
While not explicitly reported for this compound, structurally related piperidine-boronic acids (e.g., MARS inhibitors ) undergo hydroboration with pinacolborane:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Pinacolborane, [Ir(cod)Cl]₂ | DCM, 25°C, 6–12 h | Boronate ester for Suzuki-Miyaura coupling |
Limitation : The absence of olefinic bonds in the target compound necessitates prior introduction of unsaturated moieties for this reaction.
Stability Profile
Critical degradation pathways observed in analogs:
Synthetic Optimization Data
Key findings from analogous syntheses :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ugi reaction solvent | 2,2,2-Trifluoroethanol | ↑ Yield by 35% vs. methanol |
| Hydroboration catalyst | [Ir(cod)Cl]₂/dppe | 90% conversion vs. 40% with Rh catalysts |
| Deprotection temperature | 95°C (HCl) | Complete Boc removal in 2 h vs. 24 h at 25°C |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties , including potential roles as:
- Antidepressants : Due to its structural similarity to known psychoactive compounds, research suggests it may influence neurotransmitter systems.
- Analgesics : Its ability to modulate pain pathways could make it a candidate for pain management therapies.
Recent studies have focused on evaluating the biological activity of this compound, particularly in the following areas:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to various diseases, which could lead to therapeutic applications in conditions such as Alzheimer's disease and cancer.
Synthesis of Derivatives
The synthesis of this compound serves as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers are exploring modifications to improve solubility and bioavailability.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound induced apoptosis in cancer cell lines, with increased caspase activity observed, indicating its potential as an anticancer agent. The mechanism involved disrupting cellular signaling pathways essential for cancer cell survival .
Case Study 2: Antimicrobial Properties
Research has indicated that compounds similar to this piperidine derivative exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Synthesis Overview
| Step No. | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | tert-Butylcarbamate, methylphenylpiperidine | Reflux for 6 hours | 85% |
| 2 | Hydrolysis with HCl | Room temperature overnight | 90% |
Mechanism of Action
The mechanism of action of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to structurally related piperidine and carbamate derivatives (Table 1).
Table 1: Structural and Functional Comparison
Critical Analysis of Differences
Substituent Effects on Reactivity and Solubility The tert-butylcarbamoyloxy methyl group in the target compound provides steric bulk and may slow metabolic degradation compared to the simpler tert-butoxycarbonyl (Boc) group in the compound from . The Boc group is more labile under acidic conditions, making it a common protecting group in synthesis . This contrasts with the target compound’s phenyl ring, which lacks halogenation .
Stereochemical and Conformational Impact
- The (2S) configuration in the target compound ensures stereospecific interactions, critical for binding to chiral biological targets. In contrast, the (3S,4R) configuration in alters the spatial arrangement of the phenyl and carboxylic acid groups, likely affecting target selectivity .
Functional Group Diversity
- The carboxylic acid in the target compound and the compound from allows for hydrogen bonding or salt bridge formation with basic residues in proteins. However, the compound from replaces this with a 2-methoxyethyl group, prioritizing solubility over ionic interactions .
Research Findings and Similarity Metrics
Using Tanimoto coefficients (a common metric for chemical similarity), the target compound shares moderate similarity (~0.6–0.7) with the compound from due to the shared piperidine-carboxylic acid core. However, differences in substituents (e.g., tert-butylcarbamoyl vs. Boc) reduce the coefficient .
- Graph-based comparisons (as per ) reveal that the piperidine ring and tert-butyl groups form a common subgraph across all compounds, but branching substituents (e.g., trifluoromethyl in ) create divergent pharmacophores.
Biological Activity
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid, known by its CAS number 1902290-44-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1902290-44-1
Research indicates that this compound exhibits multiple biological activities, particularly in neuroprotection and enzyme inhibition. It has been noted to act as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial in the context of Alzheimer's disease due to their roles in amyloid beta peptide aggregation and neurodegeneration .
Neuroprotective Effects
In vitro studies have demonstrated that (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid can protect astrocytes from toxicity induced by amyloid beta (Aβ) peptides. Specifically, it has been shown to reduce levels of TNF-α and free radicals in cell cultures exposed to Aβ1-42, suggesting a protective effect against oxidative stress .
In Vivo Studies
In vivo evaluations have been conducted using models that simulate neurodegenerative conditions. While the compound demonstrated some protective effects in astrocytes in vitro, its efficacy in vivo was less pronounced compared to established treatments like galantamine. This discrepancy has been attributed to the compound's bioavailability in the brain .
Study 1: In Vitro Assessment of Cytotoxicity
A study assessed the cytotoxic effects of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid on astrocyte cells. The results indicated:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ1-42 | 43.78 ± 7.17 |
| Aβ1-42 + Compound | 62.98 ± 4.92 |
This data demonstrates a significant improvement in cell viability when treated with the compound alongside Aβ1-42, indicating its protective role against neurotoxicity .
Study 2: In Vivo Efficacy Comparison
In another study involving scopolamine-induced oxidative stress models in rats, (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid was compared with galantamine:
| Treatment | MDA Levels (μmol/g tissue) | GSH Levels (μmol/g tissue) |
|---|---|---|
| Control | Low | High |
| Scopolamine | High | Low |
| Compound + Scopolamine | Moderate | Moderate |
| Galantamine + Scopolamine | Low | High |
The compound showed moderate effects on MDA and GSH levels but did not reach the efficacy levels observed with galantamine .
Q & A
Q. How can researchers optimize multi-step synthesis protocols for this compound, particularly for improving yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For example, multi-step protocols involving palladium catalysts (e.g., palladium diacetate) and inert atmospheres (40–100°C) have been effective in analogous piperidine-carboxylic acid derivatives . Key steps include:
- Step 1 : Coupling reactions using tert-butyl XPhos ligand and cesium carbonate in tert-butanol.
- Step 2 : Acid hydrolysis (e.g., HCl/water at 93–96°C) to remove protecting groups.
Table 1 : Reaction Optimization Parameters
Q. What purification strategies are recommended to isolate high-purity (>95%) samples of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) resolves stereoisomers and impurities. For example, minor changes in mobile phase pH can separate co-eluting epimers .
- Recrystallization : Use tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures to exploit solubility differences. Pre-purification via silica gel flash chromatography (ethyl acetate:hexane = 3:7) is advised .
Q. Which analytical techniques are most robust for characterizing structural and stereochemical integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR with DEPT-135 confirms the tert-butylcarbamoyl group (δ 1.2–1.4 ppm for tert-butyl) and piperidine ring conformation .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) differentiate enantiomers using hexane/isopropanol (85:15) .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₉N₂O₅: 377.2078) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved during analytical validation?
- Methodological Answer : Contradictions in stereochemical data often arise from dynamic epimerization or chromatographic co-elution. To address this:
- Low-Temperature NMR : Conduct ¹H NMR at –40°C to "freeze" conformational exchange and identify diastereomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for X-ray diffraction analysis .
Q. What experimental designs are suitable for studying the environmental fate and ecological impact of this compound?
- Methodological Answer : Adopt a tiered approach per OECD guidelines:
- Phase 1 (Lab) : Assess hydrolysis (pH 5–9, 50°C), photolysis (UV-Vis irradiation), and biodegradability (OECD 301D) .
- Phase 2 (Microcosm) : Evaluate soil mobility (column leaching tests) and bioaccumulation in Daphnia magna (log Kow estimation via shake-flask method) .
Table 2 : Key Ecotoxicological Parameters
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Hydrolysis Half-life | OECD 111 | 0.1 days | |
| Log Kow | OECD 117 | ±0.1 |
Q. How can researchers address contradictory data in reaction yields or impurity profiles across studies?
- Methodological Answer : Contradictions often stem from unoptimized intermediates or variable catalyst activity. Mitigation strategies include:
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent polarity .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediates in real time to identify bottlenecks .
- Batch Analysis : Compare impurity profiles (e.g., tert-butyl degradation byproducts) via LC-MS/MS and align with synthetic routes .
Q. What methodologies are recommended for probing the reaction mechanism of key synthetic steps?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in tert-butyl groups to study rate-determining steps .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in palladium-catalyzed couplings .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to intercept reactive intermediates .
Q. How should stability studies be designed to predict degradation pathways under storage conditions?
- Methodological Answer : Follow ICH Q1A(R2) guidelines:
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) .
- HPLC-PDA : Monitor degradation products (e.g., tert-butyl cleavage at 254 nm) and quantify via area normalization .
- Accelerated Aging : Use Arrhenius modeling (25–60°C) to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
